1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione
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Overview
Description
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione is a compound that combines the structural features of benzothiazole and anthracene Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen, while anthracene is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione typically involves the reaction of 2-mercaptobenzothiazole with anthracene-9,10-dione. One common method is the Knoevenagel condensation reaction, which involves the condensation of 2-mercaptobenzothiazole with anthracene-9,10-dione in the presence of a base such as L-proline . The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or hydroxy derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticonvulsant and neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione involves its interaction with various molecular targets. For example, in its role as an anticonvulsant, the compound may interact with voltage-gated sodium channels, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and reducing neuronal excitability . Additionally, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Similar structure but with an acetohydrazide group instead of anthracene-9,10-dione.
3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol: Contains a chromen-4-ol moiety instead of anthracene-9,10-dione.
Uniqueness
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione is unique due to its combination of benzothiazole and anthracene moieties, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO2S2/c23-19-12-6-1-2-7-13(12)20(24)18-14(19)8-5-11-17(18)26-21-22-15-9-3-4-10-16(15)25-21/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHBHOXSMWSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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